Raclopride - 84225-95-6

Raclopride

Catalog Number: EVT-254118
CAS Number: 84225-95-6
Molecular Formula: C15H20Cl2N2O3
Molecular Weight: 347.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Raclopride is a synthetic compound widely employed in scientific research as a dopamine D2-like receptor antagonist. [, , ] It exhibits high selectivity for these receptors, particularly the D2 and D3 subtypes. [, , , , ] Researchers utilize Raclopride to investigate the role of the dopaminergic system in various physiological processes and neurological disorders, including schizophrenia, Parkinson's disease, and addiction. [, , , , , , , , , ]

Future Directions
  • Investigating Extrastriatal Binding: Further research is needed to validate the reliability and sensitivity of [11C]Raclopride for quantifying dopamine D2-like receptors in extrastriatal brain regions with lower receptor densities. [, ]

  • Personalized Medicine: Integrating [11C]Raclopride PET imaging with genetic information, like the dopamine D2 receptor gene (DRD2) polymorphisms, could pave the way for personalized treatment approaches in psychiatric disorders. []

Spiperone

Compound Description: Spiperone is a potent dopamine D2 receptor antagonist. It demonstrates high affinity for D2 receptors and exhibits a longer dissociation half-life compared to Raclopride [].

Relevance: Spiperone is frequently used alongside Raclopride in studies investigating dopamine receptor binding. While both compounds act as D2 antagonists, research suggests that Spiperone might bind to additional accessory sites on the receptor, potentially distant from the agonist binding site preferred by Raclopride []. This difference is highlighted by findings that Spiperone can non-competitively inhibit Raclopride binding, while Raclopride exhibits competitive inhibition towards Spiperone []. These observations underscore the complex interactions occurring at D2 receptor sites and the unique binding profiles of different antagonists like Raclopride and Spiperone.

N-Methylspiperone ([3H]NMSP)

Compound Description: N-Methylspiperone ([3H]NMSP) is a radioligand frequently used in Positron Emission Tomography (PET) studies to examine central dopamine D2 receptors. Research indicates a 10-fold higher binding affinity for [3H]NMSP to D2 receptors compared to Raclopride [].

L-745,870

Compound Description: L-745,870 is a selective dopamine D4 receptor antagonist. It shows high affinity for D4 receptors while displaying significantly lower affinity for D2 receptors [].

Relevance: L-745,870 is investigated alongside Raclopride to understand the functional roles of different dopamine receptor subtypes. This comparative approach helps researchers disentangle the contributions of D2 and D4 receptors to various physiological processes and behavioral responses. For instance, L-745,870 is largely ineffective in influencing presynaptic dopaminergic activity in models where Raclopride demonstrates significant effects, highlighting the specific involvement of D2 receptors in these processes [].

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

Compound Description: S 18126 is a potent and selective dopamine D4 receptor antagonist [].

Relevance: S 18126 serves as a comparative compound to Raclopride, particularly in studies examining the effects of selective D4 receptor blockade. Despite its potency in vitro, S 18126, similar to L-745,870, exhibits minimal impact on presynaptic dopaminergic function in vivo compared to Raclopride, further strengthening the evidence for Raclopride's primary action on D2 receptors [].

(S)-O-Desmethylraclopride

Compound Description: (S)-O-Desmethylraclopride is a precursor compound used in the synthesis of [11C]Raclopride, a radiolabeled version of Raclopride used in PET imaging studies [].

Relevance: (S)-O-Desmethylraclopride is directly relevant as the starting material for producing [11C]Raclopride, enabling researchers to study D2 receptor distribution and occupancy in living subjects []. This radiolabeled form of Raclopride is crucial for translational research, linking preclinical findings to clinical applications in conditions like Parkinson's disease and schizophrenia.

Nor-Raclopride

Compound Description: Nor-Raclopride is a precursor in the synthesis of [11C]Raclopride, primarily used in PET studies investigating dopamine D2 receptors in conditions like Parkinson's disease [].

Relevance: Nor-Raclopride is a critical precursor in the rapid synthesis of [11C]Raclopride []. This highlights the importance of chemical modifications in developing radiolabeled versions of compounds like Raclopride for in vivo imaging and studying receptor binding in various neurological disorders. Unlike Raclopride, Nor-Raclopride does not block striatal uptake in rat brains, indicating that methylation is crucial for its D2 receptor antagonistic activity [].

Apomorphine (APO)

Compound Description: Apomorphine (APO) is a dopamine receptor agonist that acts on both D1 and D2 receptor subtypes. At low doses, it primarily stimulates D2 autoreceptors, leading to a decrease in dopaminergic activity [].

Relevance: Apomorphine is employed in studies investigating the pharmacological effects of Raclopride, particularly its D2 receptor antagonism. The ability of Raclopride to counteract Apomorphine's effects on water intake, specifically at low doses targeting D2 autoreceptors, further validates its selectivity for the D2 subtype []. This interaction reinforces the understanding of Raclopride's mechanism of action and its potential in conditions characterized by dysregulated dopamine signaling.

NNC 756

Compound Description: NNC 756 is a dopamine D1 receptor antagonist. Unlike Raclopride, it does not induce dystonia in animal models [].

Relevance: NNC 756 serves as a comparative compound to elucidate the distinct roles of D1 and D2 receptor antagonism in motor function and potential side effects []. Its contrasting profile with Raclopride regarding dystonia highlights the crucial role of D2 receptor blockade in this motor disorder and underscores the importance of receptor selectivity in developing antipsychotic medications with fewer motor side effects.

(+)-4-Propyl-9-hydroxynaphthoxazine ([(11)C]-(+)-PHNO)

Compound Description: [(11)C]-(+)-PHNO is a radioligand with higher affinity for dopamine D3 receptors compared to D2 receptors. It is used in PET studies to differentiate antipsychotic effects on high-affinity versus low-affinity D2 receptor sites and to investigate D3 receptor binding [].

Relevance: [(11)C]-(+)-PHNO is a crucial comparative tool in understanding the distinct binding profiles and functional outcomes of antipsychotics, including Raclopride. While Raclopride effectively blocks both high- and low-affinity states of D2 receptors, [(11)C]-(+)-PHNO provides insights into potential D3 receptor interactions, offering a more nuanced understanding of antipsychotic action beyond D2 receptor occupancy [].

Source and Classification

Raclopride is classified as a substituted benzamide derivative. It is synthesized from various precursors, with the most common being desmethylraclopride. This compound's structure and properties are closely related to other dopamine receptor antagonists, making it a significant subject of study in pharmacology and medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of raclopride, particularly its carbon-11 labeled form for PET imaging, has evolved through various methodologies:

  1. Traditional Synthesis: The conventional method involves the methylation of desmethylraclopride using methyl iodide or methyl triflate as the methylating agents. This process typically yields a radiochemical yield of around 25% .
  2. Ethanolic Loop Chemistry: Recent advancements have introduced ethanolic loop chemistry, which allows for fully automated synthesis using ethanol as the sole organic solvent. This method has shown improved yields (up to 3.7% based on starting materials) and high radiochemical purity (>95%) .
  3. Palladium-Mediated Carbonylation: A more innovative approach involves palladium-mediated carbonylation using carbon monoxide to label raclopride at the carbonyl position. This method has achieved radiochemical yields of approximately 50% with high purity levels .

These advancements reflect ongoing efforts to enhance the efficiency and yield of raclopride synthesis, which is crucial for its clinical applications.

Molecular Structure Analysis

Structure and Data

Raclopride has a complex molecular structure characterized by its benzamide core. The chemical formula for raclopride is C17H18Cl2N2O2, with a molecular weight of approximately 353.25 g/mol. The structural formula can be represented as follows:

Raclopride C17H18Cl2N2O2\text{Raclopride }\text{C}_{17}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}_2

The compound features:

  • Two chlorine atoms,
  • A nitrogen-containing amine group,
  • A methoxy group that enhances its binding affinity to dopamine receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Raclopride undergoes several chemical reactions during its synthesis:

  1. Methylation Reactions: The primary reaction involves the methylation of desmethylraclopride at the phenolic hydroxyl group using carbon-11 labeled methyl iodide or triflate.
  2. Carbonylation Reactions: In palladium-mediated carbonylation, raclopride is synthesized by reacting desmethylraclopride with carbon monoxide under specific conditions that facilitate the formation of the carbonyl group .

These reactions are critical for producing radiolabeled forms of raclopride suitable for PET imaging.

Mechanism of Action

Process and Data

Raclopride functions primarily as a competitive antagonist at the dopamine D2 receptor sites in the brain. By binding to these receptors, it inhibits dopamine's effects, which is essential in studying conditions where dopamine signaling is altered:

  • Binding Affinity: Raclopride exhibits high affinity for D2 receptors, which allows it to effectively block dopamine from binding.
  • Quantification: In PET imaging, raclopride's binding potential can be quantified, providing insights into dopamine receptor density and activity in various brain regions.

This mechanism is fundamental for understanding neuropsychiatric disorders and evaluating treatment responses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Raclopride possesses distinct physical and chemical properties:

  • Appearance: It is typically a white to off-white crystalline powder.
  • Solubility: Raclopride is soluble in organic solvents like ethanol but has limited solubility in water.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade upon exposure to light or moisture.

These properties are essential for handling and storage during research applications.

Applications

Scientific Uses

Raclopride's primary applications include:

  • Neuroimaging: As a radioligand in PET scans, it is used extensively to study dopamine receptor dynamics in both healthy individuals and those with neurological disorders.
  • Pharmacological Research: It serves as a tool for investigating the role of dopamine in various psychiatric conditions, including schizophrenia and addiction.
  • Clinical Diagnostics: Raclopride aids in diagnosing Parkinson's disease by assessing dopamine receptor availability.

The versatility of raclopride underscores its significance in both clinical and research settings related to neuropharmacology.

Properties

CAS Number

84225-95-6

Product Name

Raclopride

IUPAC Name

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide

Molecular Formula

C15H20Cl2N2O3

Molecular Weight

347.2 g/mol

InChI

InChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21)/t9-/m0/s1

InChI Key

WAOQONBSWFLFPE-VIFPVBQESA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O

Synonyms

C11, Raclopride
FLA 870
FLA-870
FLA870
FLB 472
FLB-472
FLB472
Raclopride
Raclopride C11

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.